molecular formula C8H9N3S B13431557 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No.: B13431557
M. Wt: 179.24 g/mol
InChI Key: JUFSUDJGMOGHJG-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions using catalysts such as nano-eggshell/Ti(IV), which provides mild conditions, short reaction times, and high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiopyrano moieties. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is unique due to its specific combination of a thiopyrano ring with a pyrazole moiety and a nitrile group. This unique structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile

InChI

InChI=1S/C8H9N3S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-3,5H2,1H3

InChI Key

JUFSUDJGMOGHJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCCC2=N1)C#N

Origin of Product

United States

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